molecular formula C10H13NO2 B13936627 4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester CAS No. 911806-67-2

4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester

Cat. No.: B13936627
CAS No.: 911806-67-2
M. Wt: 179.22 g/mol
InChI Key: KHYVNFSUMMEGSS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester is an organic compound belonging to the pyridinecarboxylic acid ester family. This compound is characterized by a pyridine ring substituted with two methyl groups at the 4 and 5 positions and an ethyl ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester typically involves the esterification of 4,5-Dimethyl-pyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl groups and the ester group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid ethyl ester: Similar structure but with a single methyl group.

    Nicotinic acid ethyl ester: Similar structure but with different substitution patterns.

    Isonicotinic acid ethyl ester: Another isomer with different substitution.

Uniqueness

4,5-Dimethyl-pyridine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

911806-67-2

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 4,5-dimethylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)8(3)6-11-9/h5-6H,4H2,1-3H3

InChI Key

KHYVNFSUMMEGSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)C

Origin of Product

United States

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